molecular formula C11H10BrNO3 B2481337 methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate CAS No. 81224-14-8

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Katalognummer: B2481337
CAS-Nummer: 81224-14-8
Molekulargewicht: 284.109
InChI-Schlüssel: XTTAVMSLGSKAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.109. The purity is usually 95%.
BenchChem offers high-quality methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAVMSLGSKAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81224-14-8
Record name methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Substituted indoles, such as methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, are valuable intermediates in the synthesis of more complex molecules with a wide range of potential therapeutic applications, including but not limited to anticancer, antiviral, and anti-inflammatory agents. This guide provides a comprehensive, in-depth technical overview of a robust and well-established synthetic route to methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, designed to be a practical resource for researchers in the field.

Strategic Approach: The Fischer Indole Synthesis

After careful consideration of various synthetic strategies, the Fischer indole synthesis has been selected as the most suitable and well-documented approach for the preparation of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate. This classic yet powerful method involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[1]

Causality of this Choice: The Fischer indole synthesis offers several advantages for this specific target molecule:

  • Convergent and Efficient: It allows for the rapid assembly of the indole core from two readily accessible fragments.

  • Versatility: The reaction is tolerant of a wide range of functional groups on both the arylhydrazine and the carbonyl component, making it highly adaptable for the synthesis of substituted indoles.

  • Well-Established: The mechanism and reaction conditions of the Fischer indole synthesis have been extensively studied, providing a solid foundation for procedural design and troubleshooting.[2][3]

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Part 1: Synthesis of Arylhydrazine cluster_1 Part 2: Fischer Indole Synthesis 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline Diazotization Diazotization 2-bromo-5-methoxyaniline->Diazotization Diazonium_Salt 2-bromo-5-methoxydiazonium salt Diazotization->Diazonium_Salt Reduction Reduction Diazonium_Salt->Reduction Arylhydrazine (2-bromo-5-methoxyphenyl)hydrazine Reduction->Arylhydrazine Hydrazone_Formation Hydrazone_Formation Arylhydrazine->Hydrazone_Formation Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Hydrazone_Formation Hydrazone Methyl 2-((2-bromo-5-methoxyphenyl)hydrazono)propanoate Hydrazone_Formation->Hydrazone Cyclization Cyclization Hydrazone->Cyclization Final_Product Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate Cyclization->Final_Product

Caption: Overall synthetic workflow for methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate.

Part 1: Synthesis of the Key Intermediate: (2-bromo-5-methoxyphenyl)hydrazine

Step 1.1: Diazotization of 2-bromo-5-methoxyaniline

Expertise & Experience: Diazotization is a fundamental transformation in aromatic chemistry, converting a primary arylamine into a diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The choice of nitrous acid, generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), is crucial for this transformation.

Experimental Protocol:

  • To a stirred solution of 2-bromo-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step without isolation.

Step 1.2: Reduction of the Diazonium Salt to the Arylhydrazine

Expertise & Experience: The reduction of the diazonium salt to the corresponding hydrazine is a critical step. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The tin(II) chloride reduces the diazonium group to a hydrazine, which can then be isolated as its hydrochloride salt.

Experimental Protocol:

  • To a stirred solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, cooled to 0 °C, the freshly prepared diazonium salt solution from the previous step is added slowly, keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for 2-3 hours at room temperature.

  • The resulting precipitate, (2-bromo-5-methoxyphenyl)hydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Part 2: The Fischer Indole Synthesis: Construction of the Indole Core

With the key arylhydrazine intermediate in hand, the final stage of the synthesis involves the Fischer indole cyclization with methyl pyruvate. This two-part process consists of the initial formation of the hydrazone followed by the acid-catalyzed intramolecular cyclization.

Step 2.1: Formation of Methyl 2-((2-bromo-5-methoxyphenyl)hydrazono)propanoate

Expertise & Experience: The formation of the hydrazone is a condensation reaction between the hydrazine and the ketone (in this case, the keto-ester methyl pyruvate). This reaction is typically carried out in a protic solvent like ethanol or acetic acid and is often acid-catalyzed. For the Fischer indole synthesis, it is common to generate the hydrazone in situ and proceed directly to the cyclization step without isolation.[5]

Step 2.2: Acid-Catalyzed Cyclization to Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Expertise & Experience: The crucial cyclization step is promoted by a variety of Brønsted or Lewis acids. Polyphosphoric acid (PPA) is a particularly effective catalyst for this transformation, acting as both an acid catalyst and a dehydrating agent.[6] The reaction generally requires elevated temperatures to drive the-sigmatropic rearrangement that is central to the Fischer indole synthesis mechanism.

Fischer_Indole_Mechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomerization) Hydrazone->Enamine H⁺ Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Di-imine Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine Cyclization_Aromatization Cyclization & Aromatization Di-imine->Cyclization_Aromatization -NH₃ Indole Indole Product Cyclization_Aromatization->Indole

Caption: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol:

  • A mixture of (2-bromo-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature for 1-2 hours to facilitate hydrazone formation.

  • The solvent is removed under reduced pressure, and polyphosphoric acid (PPA) is added to the residue.

  • The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water to remove PPA, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation and Validation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialReagent(s)ProductExpected Yield
1.12-bromo-5-methoxyaniline1. HCl, H₂O2. NaNO₂2-bromo-5-methoxydiazonium saltIn situ
1.22-bromo-5-methoxydiazonium saltSnCl₂·2H₂O, HCl(2-bromo-5-methoxyphenyl)hydrazine·HCl70-80%
2.2(2-bromo-5-methoxyphenyl)hydrazine·HCl1. Methyl pyruvate2. Polyphosphoric acidMethyl 7-bromo-4-methoxy-1H-indole-2-carboxylate60-70%

Table 2: Predicted Spectroscopic Data for Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Data TypePredicted Values
Molecular Formula C₁₁H₁₀BrNO₃[1]
Molecular Weight 284.11 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-9.0 (br s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, COOCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.0 (C=O), 150.0 (C-O), 138.0 (C-q), 130.0 (C-q), 125.0 (CH), 120.0 (CH), 115.0 (C-q), 110.0 (CH), 105.0 (C-Br), 60.0 (OCH₃), 52.0 (COOCH₃)
Mass Spectrometry (EI) m/z (%): 283/285 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes), 252/254 ([M-OCH₃]⁺), 224/226 ([M-COOCH₃]⁺)

Note: The predicted spectroscopic data is based on computational analysis and comparison with similar structures.[1][7] Actual experimental values may vary.

Conclusion and Future Perspectives

The Fischer indole synthesis provides a reliable and efficient pathway for the laboratory-scale preparation of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate. The described two-part synthetic sequence, commencing with the diazotization of 2-bromo-5-methoxyaniline to form the key arylhydrazine intermediate, followed by the acid-catalyzed cyclization with methyl pyruvate, is a robust method for accessing this valuable indole derivative. The provided experimental protocols, coupled with the predicted analytical data, offer a comprehensive guide for researchers. This versatile building block can be further elaborated through various chemical transformations, opening avenues for the discovery of novel bioactive molecules and functional materials.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2241–2245.
  • PubChem. Methyl 7-bromo-4-methoxy-1h-indole-2-carboxylate. National Center for Biotechnology Information. [Link] (accessed Feb 23, 2026).

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link] (accessed Feb 23, 2026).

  • Wikipedia. Fischer indole synthesis. [Link] (accessed Feb 23, 2026).

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link] (accessed Feb 23, 2026).

  • Thieme. Photoredox Fischer Indole Synthesis. [Link] (accessed Feb 23, 2026).

  • PubChem. 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. [Link] (accessed Feb 23, 2026).

  • Google Patents. Preparation method of Methoxyphenylhydrazine. (accessed Feb 23, 2026).
  • The Ohio Journal of Science. The Synthesis and Diazotization of Some Ketone Hydrazones. [Link] (accessed Feb 23, 2026).

  • PubChem. 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. [Link] (accessed Feb 23, 2026).

  • American Elements. 7-bromo-4-methoxy-1H-indole-2-carboxylic acid. [Link] (accessed Feb 23, 2026).

  • Hu, W. et al. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E2012, 68 (Pt 10), o2480.
  • Narayana, B. et al. Methyl 5‐bromo‐1H‐indole‐2‐carboxylate. Acta Crystallographica Section E2007, 63 (Pt 5), o2448.

Sources

Technical Profile: Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (CAS 81224-14-8).[1] This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.

CAS Registry Number: 81224-14-8 Document Type: Technical Whitepaper Version: 1.0

Executive Summary

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a specialized heterocyclic building block characterized by a unique substitution pattern on the indole core. Its structural features—a reactive methyl ester at C2, an electron-donating methoxy group at C4, and a chemically versatile bromine atom at C7—make it a "privileged scaffold" for the synthesis of bioactive small molecules.

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies to access 7-substituted indole derivatives, a chemical space often explored for kinase inhibitors, GPCR ligands, and antiviral agents.[1] Its orthogonal reactivity profile allows for sequential functionalization, enabling the rapid generation of diverse chemical libraries.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
PropertyDetail
CAS Number 81224-14-8
IUPAC Name Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₀BrNO₃
Molecular Weight 284.11 g/mol
SMILES COC1=C2C(=C(C=C1)Br)NC(=C2)C(=O)OC
InChI Key Unique identifier required for database integration
Structural Logic

The molecule consists of a fused bicyclic indole system. The C4-methoxy group increases electron density in the benzene ring, potentially enhancing the nucleophilicity of the C3 position, while the C7-bromine provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] The C2-ester serves as a masked carboxylic acid, offering stability during early synthetic steps and flexibility for late-stage diversification (e.g., conversion to amides or heterocycles).[1]

Physicochemical Properties

Note: Values are based on calculated consensus data for this specific structural class.

PropertyValueInterpretation
Physical State Solid (Powder)Typically off-white to pale yellow crystalline solid.[1]
Melting Point 135–140 °C (Predicted)Indicates stability suitable for standard handling.
Boiling Point ~420 °C (at 760 mmHg)High boiling point requires vacuum for distillation.
LogP (Predicted) 2.8 – 3.2Lipophilic; likely good membrane permeability.
pKa (NH) ~16Weakly acidic; requires strong base (e.g., NaH) for deprotonation.
Solubility DMSO, DMF, DCMLow solubility in water; soluble in polar organic solvents.

Synthetic Manifold & Reactivity

The true value of CAS 81224-14-8 lies in its orthogonal reactivity .[1] The three functional handles (NH, Br, COOMe) can be manipulated independently.

Functionalization Workflow

The following diagram illustrates the logical flow for diversifying this scaffold.

ReactionManifold Core Core Scaffold (CAS 81224-14-8) N1_Alkylation N1-Alkylation (NaH, R-X) Modulates Solubility/Potency Core->N1_Alkylation Base/Electrophile C7_Coupling C7 Cross-Coupling (Pd-Catalyzed) Extends Carbon Skeleton Core->C7_Coupling Suzuki/Buchwald C2_Hydrolysis C2 Ester Hydrolysis (LiOH/NaOH) Yields Carboxylic Acid Core->C2_Hydrolysis Saponification C3_Halogenation C3 Halogenation (NBS/NIS) Electrophilic Substitution Core->C3_Halogenation EAS N1_Product N-Substituted Indole N1_Alkylation->N1_Product C7_Product 7-Aryl/Heteroaryl Indole C7_Coupling->C7_Product C2_Product Indole-2-Carboxylic Acid C2_Hydrolysis->C2_Product

Figure 1: Divergent synthetic pathways for CAS 81224-14-8. The scaffold allows for independent modification at N1, C2, and C7.

Key Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C7

Purpose: To install an aryl or heteroaryl group at the 7-position.[1][2][3][4]

  • Reagents : CAS 81224-14-8 (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent : 1,4-Dioxane/Water (4:1).

  • Procedure :

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reactants in a sealed vial.

    • Heat to 90°C for 4–12 hours.

    • Monitor via LC-MS for disappearance of the bromide (M+ and M+2 pattern).

  • Workup : Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Saponification (Ester Hydrolysis)

Purpose: To generate the free carboxylic acid for amide coupling.

  • Reagents : CAS 81224-14-8 (1.0 eq), LiOH·H₂O (3.0 eq).

  • Solvent : THF/MeOH/Water (3:1:1).

  • Procedure : Stir at room temperature for 2–4 hours.

  • Workup : Acidify to pH ~3 with 1N HCl. The product typically precipitates; filter and wash with cold water.

Biological Applications & Mechanism

While CAS 81224-14-8 is an intermediate, its derivatives are highly relevant in specific therapeutic areas.

Target Classes
  • Kinase Inhibitors : Indoles substituted at C7 often bind to the hinge region or the allosteric pocket of kinases. The 4-methoxy group can interact with specific residues (e.g., cysteine or threonine) in the ATP-binding pocket.

  • NMDA Receptor Antagonists : Indole-2-carboxylic acids (derived from this ester) are known pharmacophores for the glycine site of the NMDA receptor, relevant in treating neuropathic pain and neurodegenerative diseases.[1]

  • Viral Polymerase Inhibitors : 7-substituted indoles have shown activity against HCV and other RNA viruses by disrupting polymerase function.[1]

Mechanistic Pathway Visualization

The following diagram depicts how a derivative of this scaffold might interact within a biological system (General GPCR/Kinase Model).

BioMechanism cluster_0 Molecular Interaction Ligand Indole Derivative (From CAS 81224-14-8) Receptor Target Protein (Kinase/GPCR) Ligand->Receptor Binding (H-bonds, Pi-stacking) Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Response Downstream Signaling (e.g., Phosphorylation Inhibition) Complex->Response Modulation

Figure 2: General mechanism of action for indole-based pharmacophores derived from this scaffold.

Handling, Safety & Storage

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Store at 2–8°C (Refrigerate) for long-term stability.[1]

  • Keep container tightly closed in a dry, well-ventilated place.

  • Protect from light (indoles can be photosensitive over long periods).

References

  • PubChem Compound Summary . Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (CID 56965412). National Center for Biotechnology Information. Link

  • BLDpharm . Product Analysis: Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate. Accessed 2026. Link

  • Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Heterocycles. (General reference for indole synthesis methodologies).
  • ChemicalBook . CAS 81224-14-8 Technical Specifications. Link

(Note: Specific peer-reviewed papers citing this exact CAS number are limited due to its nature as a specialized intermediate; references provided ground the chemical identity and general synthetic utility.)

Sources

exploring the reactivity of the indole nucleus in methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (CAS: 81224-16-0) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and complex alkaloid synthesis. Its value lies in its orthogonal reactivity profile: it possesses an electron-rich core (4-methoxy), a versatile halogen handle (7-bromo), a stabilizing electron-withdrawing group (2-carboxylate), and a tunable nitrogen center (N1-H).

This guide deconstructs the reactivity of this molecule, providing field-proven protocols for regioselective functionalization. We move beyond basic synthesis to explore the why and how of manipulating this indole nucleus without compromising its structural integrity.

Part 1: Structural Analysis & Electronic Landscape

To successfully manipulate this molecule, one must understand the competing electronic forces at play. The indole ring is not uniform; it is a push-pull system.

  • The C7-Bromine Handle: Located in the benzenoid ring, this position is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its position at C7 is sterically unique; it is "peri" to the N1-H, meaning bulky N-substituents can influence C7 reactivity, and vice-versa.

  • The C4-Methoxy Group (The Activator): This is a strong

    
    -donor (+M effect). It significantly increases electron density at C3  and C5  (ortho/para directing relative to itself). In this specific molecule, it counteracts the deactivating nature of the ester.
    
  • The C2-Carboxylate (The Stabilizer): This electron-withdrawing group (-M/-I) at C2 stabilizes the indole against oxidative degradation (a common issue with electron-rich indoles) but reduces the nucleophilicity of the pyrrole ring.

  • The C3 Position (The Nucleophile): Despite the C2-ester, the C3 position remains the primary site for electrophilic aromatic substitution (EAS), largely driven by the activating C4-methoxy group.

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the distinct reactive zones of the molecule.

ReactivityMap Core Methyl 7-bromo-4-methoxy- 1H-indole-2-carboxylate C7 C7-Position (Bromine) Primary Site for Cross-Coupling (Suzuki, Sonogashira) Core->C7 Pd-Catalysis C3 C3-Position Nucleophilic Center (Formylation, Halogenation) Core->C3 EAS N1 N1-Position (NH) Acidic Proton (Alkylation, Arylation) Core->N1 Base/Electrophile C2 C2-Ester Electrophilic Handle (Hydrolysis, Reduction) Core->C2 Nucleophilic Attack OMe 4-OMe Effect: Activates C3/C5 OMe->C3 Ester 2-COOMe Effect: Stabilizes Ring, Deactivates C3 slightly Ester->C3

Caption: Orthogonal reactivity map highlighting the four distinct functionalization zones and competing electronic effects.

Part 2: The C7-Bromine Handle (Suzuki-Miyaura Coupling)

The C7-bromo substituent is the most valuable "handle" on this scaffold. However, Suzuki couplings at C7 can be challenging due to the proximity of the free N-H (potential catalyst poisoning) and the C2-ester (potential hydrolysis if harsh bases are used).

Strategic Insight: Use a base that is strong enough to activate the boronic acid but weak enough to avoid hydrolyzing the methyl ester. Potassium Phosphate (


)  or Cesium Carbonate (

)
are superior to hydroxides here.
Experimental Protocol: C7-Arylation

Objective: Couple phenylboronic acid to the C7 position while preserving the C2-ester.

  • Reagents:

    • Substrate: Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (1.0 eq)

    • Coupling Partner: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) – Chosen for stability and resistance to debromination side-reactions.
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane : Water (9:1 v/v) – The water is critical for the transmetallation step.

  • Procedure:

    • Degassing: Charge the substrate, boronic acid, base, and catalyst into a reaction vial. Seal and purge with Argon for 5 minutes. Crucial: Oxygen is the enemy of Pd(0).

    • Solvation: Add the degassed solvent mixture via syringe.

    • Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS.

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Observation: The reaction mixture should turn black (Pd precipitation) upon completion.

  • LC-MS: Look for the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and the appearance of the biaryl mass.

Part 3: Electrophilic Functionalization at C3 (Vilsmeier-Haack)

Despite the electron-withdrawing C2-ester, the C4-methoxy group pushes enough electron density into C3 to allow for Vilsmeier-Haack formylation. This installs an aldehyde (-CHO) at C3, a versatile handle for reductive amination or olefination.

Strategic Insight: The reaction intermediate (iminium salt) is sensitive. The quench must be controlled to prevent hydrolysis of the C2-ester, although the ester is generally stable to the acidic conditions of Vilsmeier-Haack.

Experimental Protocol: C3-Formylation
  • Reagents:

    • Substrate (1.0 eq)

    • 
       (Phosphorus Oxychloride) (1.2 eq)
      
    • DMF (Dimethylformamide) (5.0 eq - acts as reagent and solvent)

  • Procedure:

    • Activation: Cool neat DMF to 0°C. Add

      
       dropwise. Stir for 30 mins to form the Vilsmeier reagent (white precipitate/slurry).
      
    • Addition: Dissolve the indole substrate in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

    • Heating: Warm to RT, then heat to 60°C for 2 hours.

    • Quench (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Do not use strong base (NaOH) to neutralize, as this may hydrolyze the C2-ester.

    • Isolation: The product often precipitates as a solid. Filter and wash with water.[2]

Vilsmeier Step1 Reagent Formation DMF + POCl3 (0°C) Forms Chloroiminium Ion Step2 Nucleophilic Attack Indole C3 attacks Electrophile (Activated by 4-OMe) Step1->Step2 Add Substrate Step3 Intermediate Iminium Salt Species Step2->Step3 Heat 60°C Step4 Hydrolysis (Quench) Ice/NaOAc Releases C3-Aldehyde Step3->Step4 H2O / Buffer

Caption: Vilsmeier-Haack pathway for installing a C3-formyl group.

Part 4: N1-Diversification (Alkylation)

The N-H proton in indole-2-carboxylates is significantly more acidic (


 in DMSO) than in unsubstituted indole (

) due to the electron-withdrawing ester. This allows for the use of milder bases.

Strategic Insight: Avoid Sodium Hydride (NaH) if possible, as it can be messy on scale. Cesium Carbonate (


)  in DMF or Acetonitrile is often sufficient and cleaner.
Experimental Protocol: N-Methylation
  • Reagents:

    • Substrate (1.0 eq)

    • Methyl Iodide (MeI) (1.5 eq)

    • 
       (2.0 eq)
      
    • Acetonitrile (ACN)

  • Procedure:

    • Suspend substrate and base in ACN.

    • Add MeI dropwise at RT.

    • Heat to 50°C for 2 hours.

    • Filter off inorganic salts, concentrate filtrate, and recrystallize.

Summary of Quantitative Data
PropertyValue / NoteRelevance
Molecular Weight 284.08 g/mol Fragment-like, good for drug design.
ClogP ~2.6Lipophilic, requires organic solvents (DMF, Dioxane).
H-Bond Donors 1 (NH)Can be capped via alkylation.
Key Reactivity C7-Br > N1-H > C3-HOrder of operations matters.
Stability HighC2-ester prevents oxidative dimerization.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3580737, 7-bromo-4-methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • MDPI (2023). Synthesis of 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (Demonstrates reactivity of bromo/methoxy indole systems). Retrieved from [Link][3]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2022). Regioselectivity of the SEAr-based cyclizations of 4-substituted indoles. Retrieved from [Link]

Sources

The Unexploited Vector: Strategic Applications of 7-Bromoindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C7-Vector Advantage

In the landscape of privileged scaffolds, the indole ring is ubiquitous. However, the vast majority of medicinal chemistry efforts have historically focused on the C3 (nucleophilic) and C5 (electrophilic) positions due to synthetic ease. The 7-bromoindole scaffold represents a "strategic vector" that is often underutilized.

The C7 position offers a unique steric environment—the peri-interaction with the N1-H—and serves as a critical handle for orthogonal functionalization. This guide details the technical mastery of 7-bromoindole, moving from robust synthesis (Bartoli) to its application as a linchpin in HIV-1 and kinase inhibitor development.

Synthetic Architecture: Accessing the Scaffold

Commercial availability of 7-bromoindole varies, and purity is often compromised by isomers. For reproducible medicinal chemistry, de novo synthesis via the Bartoli Indole Synthesis is the gold standard. It is superior to the Fischer indole synthesis for 7-substituted derivatives because it circumvents the ambiguity of hydrazone cyclization at the crowded ortho position.

Protocol: Bartoli Indole Synthesis (7-Bromoindole)

Objective: Regioselective synthesis of 7-bromoindole from 2-bromonitrobenzene.

Mechanism: The reaction proceeds via the attack of a vinyl Grignard reagent on the nitro group, leading to a nitroso intermediate, followed by a second attack, a [3,3]-sigmatropic rearrangement, and final cyclization.[1]

Critical Parameters (Self-Validating System):

  • Temperature Control: The reaction is highly exothermic. Maintenance of -40°C is critical to prevent the polymerization of the vinyl Grignard reagent.

  • Stoichiometry: Strictly requires 3 equivalents of vinylmagnesium bromide (1 eq. for reduction, 1 eq. for addition, 1 eq. for deprotonation).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 2-bromonitrobenzene (20.2 g, 100 mmol) and anhydrous THF (200 mL).

  • Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath. (Note: Acetone baths may fluctuate; acetonitrile is more stable at this range).

  • Addition: Add vinylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Checkpoint: Monitor internal temperature. Do not allow it to rise above -35°C.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 2 hours.

  • Quench: Pour the dark reaction mixture into saturated aqueous NH4Cl (500 mL) at 0°C. Rapid stirring is essential to break up magnesium salts.

  • Workup: Extract with EtOAc (3 x 200 mL). Dry combined organics over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 95:5 Hexanes/EtOAc). 7-bromoindole elutes as a pale yellow oil that crystallizes upon standing (Yield: ~65-75%).

Visualization: The Bartoli Workflow

Bartoli_Synthesis Start 2-Bromonitrobenzene Inter1 Nitroso Intermediate Start->Inter1 Reduction/Addition Reagent VinylMgBr (3.0 eq) THF, -40°C Reagent->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Vinyl Attack Product 7-Bromoindole (Target Scaffold) Inter2->Product Cyclization/-H2O Validation CRITICAL CHECKPOINT: Temp < -35°C to prevent polymerization Validation->Reagent

Caption: Figure 1. The Bartoli Indole Synthesis workflow.[1][2][3][4][5] Strict temperature control prevents side-reactions of the vinyl Grignard reagent.

The Chemo-Differentiation Map

The power of 7-bromoindole lies in its ability to undergo orthogonal functionalization. While C3 is electronically activated for electrophilic aromatic substitution (SEAr), C7 is deactivated but primed for Palladium-catalyzed cross-coupling.

The "Ping-Pong" Functionalization Strategy:

  • Step 1 (C3): Vilsmeier-Haack formylation or acylation (Nucleophilic attack).

  • Step 2 (C7): Suzuki-Miyaura coupling (Electrophilic metal insertion).

This sequence allows for the rapid construction of "L-shaped" molecules that can access deep hydrophobic pockets in enzymes.

Indole_Reactivity Center 7-Bromoindole Core C3 C3 Position (Nucleophilic) Center->C3 C7 C7 Position (Electrophilic Handle) Center->C7 N1 N1 Position (Acidic) Center->N1 C3_Rxn Vilsmeier-Haack Mannich Reaction C3->C3_Rxn C7_Rxn Suzuki Coupling Buchwald-Hartwig Sonogashira C3_Rxn->C7_Rxn Orthogonal C7->C7_Rxn N1_Rxn Alkylation Protection N1->N1_Rxn

Caption: Figure 2. Orthogonal reactivity map of 7-bromoindole. C3 and C7 can be modified independently, enabling precise SAR exploration.

Therapeutic Applications & Case Studies

Antivirals: HIV-1 NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket.[6] The 7-bromo substituent acts as a lipophilic anchor or a vector to extend into the solvent-exposed region, depending on the specific binding mode (e.g., "butterfly" mode).

Mechanism: 7-substituted indoles induce a conformational change in the p66 subunit of HIV-1 RT, locking the enzyme in an inactive state.

Representative Data: 7-Substituted Indole NNRTIs Table 1: Comparative potency of indole derivatives against HIV-1 (Wild Type).

Compound IDC7 SubstituentC3 SubstituentIC50 (µM)Mechanism Note
7-Br-Indole -Br-H> 50Weak binder; primarily a scaffold.
Ref A (L-737,126) -ClPyridin-2-one0.015High potency; C7-Cl mimics steric bulk of Br.
Derivative 27 -C≡C-R (Alkyne)-CN0.011Sonogashira product at C7; accesses deep pocket.
Derivative 6j -Aryl (Bi-aryl)-CHO0.200Fusion inhibitor; C7 extends surface contact.

Data synthesized from Frontiers in Pharmacology (2022) and J. Med. Chem. studies.

Oncology: Kinase Inhibition (BRAF & Aurora)

In kinase inhibitors, the indole hinge-binding motif is classic. However, 7-bromoindole serves as the precursor to 7-arylindoles , which mimic the 7-azaindole scaffold found in Vemurafenib but with different hydrogen-bond donor/acceptor profiles.

Strategic Insight:

  • Solubility Vector: Replacing the C7-Br with a solubilizing group (e.g., piperazine via Buchwald coupling) can drastically improve ADME properties without disrupting the ATP-binding pose at the hinge region (N1/C2).

  • Selectivity: The C7 substituent points towards the "gatekeeper" residue in certain kinases, allowing for selectivity tuning between homologous kinases (e.g., BRAF vs. EGFR).

References

  • Bartoli, G., et al. (1989).[2] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.[3][4] Tetrahedron Letters.[2] Link

  • Dobbs, A. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Journal of Organic Chemistry. Link

  • Kohlstaedt, L.A., et al. (1992). Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor. Science. Link

  • Frey, K.M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors. Frontiers in Pharmacology. Link

  • Gooyit, M., et al. (2018). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry (via PMC). Link

  • Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds. Molecules.[3][5][6][7][8][9][10][11][12][13] Link

Sources

Methodological & Application

Application Note: Chemoselective Pd-Catalyzed Synthesis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, Palladium-catalyzed protocol for synthesizing methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate .

This specific scaffold is synthetically challenging due to the presence of the C7-Bromine atom, a sensitive handle that must be preserved during the formation of the indole core. Traditional methods (e.g., Fischer Indole Synthesis) often fail due to harsh acidic conditions or lack of regiocontrol. The protocol below utilizes a Chemoselective Intramolecular Heck Cyclization , exploiting the reactivity difference between aryl iodide and aryl bromide.

Introduction & Strategic Analysis

The target molecule features a 4,7-disubstituted indole core with a C2-ester. The 7-bromo substituent is a critical "synthetic handle," allowing for subsequent divergent synthesis (e.g., Suzuki or Buchwald-Hartwig couplings at C7) later in the drug discovery pipeline.

The Synthetic Challenge
  • Regiochemistry: Introducing substituents at C4 and C7 simultaneously is difficult with electrophilic aromatic substitution.

  • Chemoselectivity: The catalyst must distinguish between the halogen required for cyclization (Iodine) and the halogen to be retained (Bromine).

  • Solution: We employ a Cascade Amination / Intramolecular Heck Cyclization . By utilizing a 2-bromo-6-iodo-5-methoxyaniline precursor, we leverage the bond dissociation energy difference (

    
     vs. 
    
    
    
    ) to ensure the Palladium inserts exclusively at the iodine site.
Retrosynthetic Logic

The strategy disconnects the indole C2-C3 bond and the N-C2 bond. The acyclic precursor is an enaminone formed via the Michael addition of a substituted aniline to methyl propiolate.

Retrosynthesis Target Target: Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate Intermediate Intermediate: Methyl 3-((2-bromo-6-iodo-5-methoxyphenyl)amino)acrylate (Enaminone) Target->Intermediate Pd-Catalyzed Intramolecular Heck Precursors Precursors: 2-Bromo-6-iodo-5-methoxyaniline + Methyl Propiolate Intermediate->Precursors Michael Addition (Spontaneous/Mild)

Figure 1: Retrosynthetic strategy relying on sequential C-N bond formation and Pd-catalyzed C-C bond closure.

Experimental Protocol

Phase A: Precursor Assembly (Enamine Formation)

Note: The synthesis of the starting material, 2-bromo-6-iodo-5-methoxyaniline, is assumed to be completed via iodination of 2-bromo-5-methoxyaniline using N-Iodosuccinimide (NIS).

Objective: Synthesize methyl 3-((2-bromo-6-iodo-5-methoxyphenyl)amino)acrylate.

Reagents:

  • Substrate: 2-Bromo-6-iodo-5-methoxyaniline (1.0 equiv)

  • Reagent: Methyl propiolate (1.2 equiv)

  • Solvent: Methanol (MeOH), anhydrous

  • Conditions: 0°C to Room Temperature (RT)

Procedure:

  • Charge a reaction flask with 2-bromo-6-iodo-5-methoxyaniline (10 mmol) and dissolve in anhydrous MeOH (50 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add methyl propiolate (12 mmol) dropwise over 10 minutes. Caution: Methyl propiolate is a lachrymator.

  • Allow the mixture to warm to RT and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aniline spot should disappear, replaced by a lower Rf yellow spot (enamine).

  • Workup: Concentrate the solvent in vacuo. The product usually precipitates or forms an oil. If solid, recrystallize from cold MeOH/Ether. If oil, use directly (purity >95% is typical).

Phase B: Palladium-Catalyzed Cyclization

Objective: Chemoselective ring closure to form the indole core.

Critical Parameter: The choice of base and temperature is vital to prevent debromination or intermolecular coupling.

Table 1: Reaction Components

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate Enamine (from Phase A)1.0Precursor
Catalyst Pd(OAc)₂ 0.05 (5 mol%)Palladium Source
Ligand Triphenylphosphine (PPh₃) 0.10 (10 mol%)Stabilizes Pd(0)
Base Triethylamine (Et₃N) 2.0Scavenges HI
Solvent DMF (Anhydrous)0.1 M Conc.High boiling, polar
Temp 80°C-Thermal activation

Step-by-Step Protocol:

  • Setup: In a dry Schlenk tube or pressure vial equipped with a magnetic stir bar, add the Enamine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove Oxygen. Note: Oxygen causes oxidative degradation of the catalyst and phosphine.

  • Solvent Addition: Add anhydrous DMF and degassed Et₃N via syringe under Argon flow.

  • Reaction: Seal the vessel and heat to 80°C . Stir for 6–12 hours.

    • Checkpoint: Monitor by LC-MS.[8] Look for the loss of the Iodine mass (M-I) and formation of the indole. The Bromine isotope pattern (M/M+2) must remain intact.

  • Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.[8]

  • Extraction: Wash the organic phase with water (3x) to remove DMF, then brine (1x). Dry over Na₂SO₄.[1][8]

  • Purification: Concentrate and purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane/EtOAc (0% to 20%).

    • Product: The indole usually elutes as a white or off-white solid.

Mechanistic Insight & Self-Validation

Understanding the mechanism is crucial for troubleshooting. The reaction follows a Heck-type pathway rather than a standard Buchwald-Hartwig amination, as the C-N bond is already formed.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Selects C-I over C-Br) Pd0->OxAdd Ar-I Coord Olefin Coordination (Intramolecular) OxAdd->Coord Insert Syn-Migratory Insertion (Carbopalladation) Coord->Insert Elim Beta-Hydride Elimination (Restores Aromaticity) Insert->Elim Product Indole Product + Pd(II)H-X Elim->Product Regen Reductive Elimination (Base assisted) -> Pd(0) Product->Regen Et3N Regen->Pd0

Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition to the Aryl-Iodide bond.

Why this works (Validation):
  • Chemoselectivity: Pd(0) undergoes oxidative addition to Ar-I approx. 1000x faster than Ar-Br at 80°C.

  • Regioselectivity: The intramolecular nature of the olefin insertion forces the formation of the 5-membered ring (indole) over the 4-membered alternative.

  • Electronic Bias: The electron-poor nature of the acrylate double bond facilitates the migratory insertion step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by O₂Ensure rigorous degassing; use a glovebox if possible.
Debromination (Loss of Br) Reaction temp too highLower temp to 60°C; switch to Pd(PPh₃)₄ which is milder.
Starting Material Stalls Inactive CatalystAdd fresh Pd(OAc)₂ (2 mol%) after 6 hours.
Michael Addition Fails Aniline nucleophilicity lowUse MeOH/AcOH (catalytic) or heat the first step to 40°C.

References

  • Chen, C., Lieberman, D. R., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). "Synthesis of Indole-2-carboxylates via Palladium-Catalyzed Intramolecular Cyclization." The Journal of Organic Chemistry, 62(9), 2676–2677.

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689–6690.

  • Koelsch, C. F. (1943). "The Synthesis of Some Indole Derivatives." Journal of the American Chemical Society, 65(12), 2459. (Classical grounding for 2-carboxylates).

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1986). "Palladium-catalyzed reactions of organotin compounds. Synthesis of 2-substituted indoles." Heterocycles, 24(1), 31-34. (Foundational Pd-indole work).

Disclaimer: This protocol involves the use of hazardous chemicals (Methyl Propiolate, Palladium salts). All work must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Precision N-Alkylation of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

[1]

Executive Summary & Strategic Analysis

This guide details the protocol for the N-alkylation of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (Compound 1 ).[1] This transformation presents a specific "push-pull" challenge in organic synthesis that standard indole protocols often fail to address efficiently.

The Chemical Challenge

Successful alkylation of this substrate requires navigating two opposing forces:

  • Electronic Deactivation (The "Pull"): The C2-methyl ester and the indole core create a conjugated system that withdraws electron density from the N1 nitrogen.[1] While this increases the acidity of the N-H proton (

    
     in DMSO), it significantly reduces the nucleophilicity of the resulting anion.
    
  • Steric Hindrance (The "Push"): The 7-bromo substituent is the critical constraint.[1] Its large Van der Waals radius creates a "steric wall" adjacent to the N1 site, physically blocking the approach of incoming electrophiles.

Conclusion: Standard weak-base conditions (e.g.,

irreversible deprotonationcation-assisted catalysis1

Mechanistic Workflow (Graphviz)

The following diagram illustrates the reaction pathway, highlighting the critical steric clash imposed by the 7-bromo group and the role of the base in overcoming this barrier.

N_Alkylation_Mechanismcluster_stericsSteric BarrierSubstrateSubstrate (1)(7-Br-4-OMe-Indole-2-ester)AnionIndolyl Anion(Nucleophile)Substrate->AnionDeprotonation(Fast due to C2-Ester)BaseBase Selection(NaH or Cs2CO3)Base->AnionTSTransition State(Steric Clash with 7-Br)Anion->TS+ R-X (Electrophile)ProductN-Alkylated ProductTS->ProductSN2 Substitution(Rate Determining Step)

Caption: Reaction pathway showing the rate-determining steric interaction between the 7-bromo substituent and the incoming electrophile during the SN2 transition state.

Experimental Protocols

Method A: The "Hard" Anion Route (Sodium Hydride)

Best for: Primary alkyl halides, unreactive electrophiles, and maximizing yield. Rationale: NaH ensures complete, irreversible deprotonation. The "naked" anion, solvated in DMF, possesses the maximum possible nucleophilicity to overcome the 7-Br steric hindrance.

Materials
  • Substrate: Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the substrate in anhydrous DMF. Note: The 2-ester and 4-methoxy groups aid solubility compared to naked halo-indoles.[1]

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[2][3] The solution typically turns yellow/orange, indicating anion formation.
      
    • Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the alkyl halide dropwise via syringe at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Thermal Drive:

    • Due to the 7-Br steric bulk, RT might be insufficient for bulky electrophiles (e.g., benzyl bromide, isopropyl iodide).

    • If TLC shows incomplete conversion after 2 hours, heat to 50°C .

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x).[4][5] Wash combined organics with water (5x) to remove DMF, then brine (1x).

    • Dry over

      
      , filter, and concentrate.[3][6]
      
Method B: The "Soft" Cation Route (Cesium Carbonate)

Best for: Acid-sensitive functional groups, scale-up safety, or highly reactive electrophiles (e.g., MeI, Allyl Bromide). Rationale: The "Cesium Effect." The large radius of the



Materials
  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Additive (Optional): Sodium Iodide (NaI) (0.1 equiv) – highly recommended for alkyl chlorides.

Step-by-Step Procedure
  • Setup: Charge a flask with the substrate,

    
    , and NaI (if using).
    
  • Solvent Addition: Add DMF or MeCN.[1]

  • Reagent Addition: Add the alkyl halide (1.5 equiv).

  • Reaction:

    • Heat the mixture to 60°C . Note: Unlike Method A, heat is almost always required here to overcome the activation energy barrier imposed by the 7-Br group.[1]

    • Monitor by TLC/LC-MS.[1] Reaction times are typically 4–16 hours.[1]

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organics extensively with water if DMF was used.[1]

Data Summary & Optimization Guide

The following table summarizes the expected outcomes and optimization parameters based on the electrophile type.

VariableMethod A (NaH)Method B (

)
Optimization for 7-Br Substitution
Base Strength High (

~35)
Moderate (

~10-16 equiv.)[1]
Stronger bases favor overcoming steric repulsion.[1]
Temperature 0°C

RT

50°C
50°C - 80°CHeat is key. The 7-Br group raises the activation energy (

).[1]
Solvent DMF / THFDMF / MeCN / AcetoneDMF is preferred to solvate the tight ion pair.
Reaction Time 1 - 4 Hours4 - 24 HoursLonger times required due to steric hindrance.[1]
Regioselectivity >95% N-alkylation>90% N-alkylationThe C2-ester blocks C2 and electronically deactivates C3, favoring N1.[1]
Troubleshooting "Stalled" Reactions

If the reaction stalls with starting material remaining (common with 7-bromo indoles):

  • Add Catalyst: Introduce 10 mol% TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and swaps the leaving group for a more reactive iodide.

  • Increase Temperature: Raise to 80°C (Method B) or 60°C (Method A).

  • Check Water: The anion is highly basic; trace water in DMF will quench it, regenerating starting material. Ensure DMF is "Dry/Anhydrous" grade.

References

  • Synthesis of Ethyl 7-bromoindole-2-carboxylate analogs: Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives. Source: National Institutes of Health (PMC).[1] [Link]

  • N-Alkylation of 4-benzyloxy-7-methoxy-1H-indole-2-carboxylate (Analogous Protocol): Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Source: National Institutes of Health (PMC).[1] [Link]

  • Cesium Effect in Indole Synthesis: An Improved Process for the N-Alkylation of Indoles. Source: ResearchGate.[1] [Link]

The Strategic Application of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) that often deals with large, complex molecules, FBDD focuses on screening smaller, low-molecular-weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets.[1][2] This methodology allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3]

Within the vast landscape of chemical scaffolds, indole derivatives have emerged as a privileged class due to their remarkable versatility and presence in a multitude of biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific indole-based fragment, methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate , in FBDD campaigns. We will delve into the rationale behind its selection, detailed protocols for its application in screening and hit validation, and strategies for its evolution from a fragment hit to a viable lead compound.

The Fragment: A Profile of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

The selection of fragments for a screening library is a critical first step in any FBDD program. An ideal fragment should possess a balance of molecular complexity, solubility, and synthetic tractability. Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a compelling candidate that aligns well with the principles of FBDD.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H10BrNO3[4]
Molecular Weight 284.11 g/mol [4]
CAS Number Not directly available; the corresponding carboxylic acid is 81224-15-9[5][6]

Note: While a specific CAS number for the methyl ester was not found in the initial search, its properties can be reliably inferred from its corresponding carboxylic acid and general chemical principles.

This fragment adheres to the "Rule of Three," a guiding principle in FBDD that suggests fragments should ideally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.[1] These characteristics increase the likelihood of identifying high-quality, efficient binding interactions.

Structural Features and Synthetic Tractability:

The structure of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is rich with features that make it an excellent starting point for medicinal chemistry efforts:

  • Indole Scaffold: A well-established pharmacophore with diverse biological activities.[7][8][9]

  • Bromo Substituent: Provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling rapid analogue synthesis and exploration of the surrounding chemical space.

  • Methoxy Group: Can be a key interaction point with the target protein and its metabolic stability can be explored.

  • Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or interaction with the target.

A plausible synthetic route for this fragment can be derived from established methods for indole synthesis, such as the Fischer indole synthesis, followed by functional group manipulations.[10]

A Step-by-Step Guide to an FBDD Campaign

This section outlines a comprehensive workflow for utilizing methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate in an FBDD project.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including our target fragment) B Primary Screening (SPR or NMR) A->B C Hit Identification B->C D Orthogonal Biophysical Assay (e.g., ITC) C->D E X-ray Crystallography C->E F Validated Hit D->F E->F G Structure-Guided Design F->G H Fragment Growing, Linking, or Merging G->H I Lead Compound H->I

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Primary Screening

The initial goal is to identify fragments that bind to the target protein, even with low affinity. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[11][12][13][14][15]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[12][16]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Fragment Solution Preparation: Prepare a stock solution of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate and other fragments in a suitable solvent (e.g., DMSO). Dilute the fragments into the running buffer to the desired screening concentration (typically in the µM to mM range).

  • Screening: Inject the fragment solutions over the sensor chip surface. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: A binding event is indicated by a significant increase in RU upon fragment injection followed by a decrease during the dissociation phase.

Causality Behind Experimental Choices: SPR is highly sensitive and can detect the weak, transient interactions characteristic of fragment binding.[14] It also provides kinetic information (association and dissociation rates) which can be valuable for hit prioritization.[12]

Protocol 2: Primary Screening using Ligand-Observed NMR

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are highly effective for fragment screening.[11][17][18][19]

  • Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Create pools of fragments, including methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, for screening.

  • NMR Data Acquisition: Acquire a reference 1D proton NMR spectrum of the fragment pool. Then, acquire an STD-NMR spectrum.

  • Data Analysis: In the STD-NMR spectrum, only the protons of the fragments that bind to the protein will show signals. This is because saturation is transferred from the protein to the bound fragments.

Causality Behind Experimental Choices: NMR is a powerful tool for detecting weak binding and can provide information about the binding epitope of the fragment.[11] It is also less prone to false positives from compound aggregation compared to some other techniques.

Phase 2: Hit Validation and Structural Characterization

Once initial hits are identified, it is crucial to confirm their binding and to understand how they interact with the target.

Protocol 3: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Place the purified target protein in the sample cell and the fragment hit in the injection syringe.

  • Titration: Inject small aliquots of the fragment solution into the protein solution and measure the heat change after each injection.

  • Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic signature of the binding event, which helps to confirm a true binding interaction.

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein provides invaluable information for the next phase of drug design.[20][21][22][23][24]

  • Crystallization: Crystallize the target protein in the presence of a high concentration of the fragment hit.

  • Data Collection: Collect X-ray diffraction data from the co-crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex.

Causality Behind Experimental Choices: A high-resolution crystal structure provides a detailed map of the binding site and the specific interactions between the fragment and the protein.[23] This information is essential for structure-guided drug design.[20]

Phase 3: From Hit to Lead: The Path of Optimization

With a validated hit and a co-crystal structure in hand, the next step is to evolve the fragment into a more potent lead compound.[25][26] This is typically achieved through three main strategies: fragment growing, linking, or merging.[2][27][28][29]

Hit_to_Lead cluster_0 Hit-to-Lead Strategies cluster_1 Fragment Growing cluster_2 Fragment Linking cluster_3 Fragment Merging A Fragment Hit Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate B Elaboration at the Bromo Position Suzuki or Buchwald-Hartwig Coupling A->B Explore adjacent pockets C Link to a Second Fragment Identified in a nearby pocket A->C Bridge two binding sites D Merge with an Overlapping Fragment To create a novel scaffold A->D Combine pharmacophores Lead Lead Compound B->Lead C->Lead D->Lead

Figure 2: Strategies for evolving a fragment hit into a lead compound.

Fragment Growing: This strategy involves adding chemical functionality to the fragment to pick up additional interactions with the target protein.[27][30] For our target fragment, the bromine atom at the 7-position is an ideal handle for growth. For example, a Suzuki coupling reaction could be used to introduce a variety of aryl or heteroaryl groups to probe a nearby hydrophobic pocket.

Fragment Linking: If a second fragment is found to bind in a pocket adjacent to our primary hit, the two can be chemically linked together.[27][29] This can lead to a significant increase in binding affinity due to the additive nature of the binding energies.

Fragment Merging: If another fragment is identified that partially overlaps with the binding site of our indole fragment, a new molecule can be designed that incorporates the key features of both.[27][28] This can lead to a novel chemical scaffold with improved potency and drug-like properties.

Conclusion: A Versatile Tool for Drug Discovery

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate represents a highly promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with its synthetic tractability and the inherent biological relevance of the indole scaffold, make it a valuable addition to any fragment library. By following the systematic approach outlined in this guide—from initial screening and hit validation to structure-guided lead optimization—researchers can effectively leverage this fragment to uncover novel and potent therapeutics. The journey from a weakly binding fragment to a clinical candidate is a challenging one, but it begins with the careful selection and intelligent application of high-quality chemical matter.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. [Link]

  • Synthesis of Substituted Indole-2-carboxylates: Versatile Introduction of a Carbamoyl Moiety at the C-3 Position. [Link]

  • X-ray Crystallography Fragment Screening - Selvita. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Fragment-based lead discovery using X-ray crystallography - PubMed. [Link]

  • NMR Screening Methods in Fragment-Based Drug Discovery - Bentham Science Publisher. [Link]

  • NMR-based Fragment Screening for Drug Discovery - Bruker. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. [Link]

  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions - Mestrelab Research. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. [Link]

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. [Link]

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. [Link]

  • Fragment-Based Drug Discovery. [Link]

  • 7-Bromo-1H-indole-2-carboxylic acid Properties - EPA. [Link]

  • Hit to lead - Wikipedia. [Link]

  • Fragment-based lead discovery - Wikipedia. [Link]

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach - PubMed. [Link]

  • FBDD: Fragment-Based Drug Design - BioSolveIT. [Link]

  • Hit to Lead Optimization in Drug Discovery - Excelra. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. [Link]

  • Methyl 7-bromo-4-methoxy-1h-indole-2-carboxylate (C11H10BrNO3) - PubChemLite. [Link]

  • 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid | C10H8BrNO3 | CID 3580737 - PubChem. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. [Link]

  • methyl 7-bromo-1H-indole-2-carboxylate | C10H8BrNO2 | CID 46835383 - PubChem. [Link]

  • 7-bromo-4-methoxy-1H-indole-2-carboxylic acid | AMERICAN ELEMENTS. [Link]

Sources

screening methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate against kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Selectivity Profiling of Indole-2-Carboxylate Scaffolds

Abstract & Introduction

In modern drug discovery, the indole scaffold is a "privileged structure," frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors (e.g., Sunitinib, Osimertinib). However, synthetic intermediates—such as methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate —are rarely screened in isolation despite their critical role in Structure-Activity Relationship (SAR) expansion.

This Application Note details the protocol for screening this specific halogenated indole ester. While often viewed merely as a synthetic precursor, profiling this molecule serves two critical functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a heavy-atom fragment. The 7-bromo position allows for Suzuki/Buchwald diversification, while the indole core mimics the adenine ring of ATP. Determining its intrinsic affinity (Ligand Efficiency) guides downstream chemistry.

  • Liability Assessment: The hydrophobic ester moiety can lead to promiscuous aggregation or non-specific binding. Early profiling "de-risks" the scaffold before complex analogs are synthesized.

Chemical Characterization & Handling

Before screening, the physicochemical properties of the test article must be managed to prevent assay interference (e.g., precipitation or quenching).

PropertySpecificationExperimental Implication
Compound Name Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylateTest Article
CAS Number 81224-15-9Verification ID
MW ~284.11 g/mol Low MW indicates "Fragment" status.
LogP (Predicted) ~2.9 - 3.2High Hydrophobicity. Requires DMSO >1% or detergents.
Functional Groups 7-Bromo (Halogen), Methyl Ester, 4-MethoxyEster may hydrolyze in cell-based assays; stable in biochemical assays.

Handling Protocol:

  • Stock Preparation: Dissolve solid powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds. Visual inspection is mandatory; if turbid, sonicate for 5 minutes.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C.

  • Working Solution: For the assay, dilute the 10 mM stock to 4x the final assay concentration using the specific Assay Buffer (containing <1% DMSO).

Screening Strategy: The "Fragment Mode"

Unlike optimized drugs (screened at nM concentrations), this intermediate is a low-affinity fragment. Standard IC50 protocols must be adapted.

  • Primary Screen (Single Point): Screen at a high concentration (10 µM or 30 µM ) to detect weak binding.

  • Assay Format: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is recommended over ELISA or Radiometric assays due to its robustness against the autofluorescence often seen with indole derivatives.

Mechanism of Action (Hypothesis)

The indole NH and C2-carbonyl (from the ester) likely interact with the Hinge Region of the kinase (Glu/Met backbone residues), mimicking the hydrogen bonding of Adenine. The 7-bromo group projects into the Solvent Front or Hydrophobic Pocket II, depending on the specific kinase conformation.

KinaseInteraction Figure 1: Hypothesized Binding Mode of the Test Article Indole Indole Core (Scaffold) Hinge Kinase Hinge (ATP Site) Indole->Hinge H-Bonds (Mimics Adenine) Br 7-Bromo Group (Synthetic Handle) Pocket Hydrophobic Pocket (Selectivity Filter) Br->Pocket Van der Waals / Halogen Bond Ester 2-Ester Group Ester->Hinge Potential H-Bond Acceptor

Detailed Protocol: TR-FRET Kinase Binding Assay

This protocol uses a Eu-labeled anti-tag antibody and a fluorescent kinase tracer. Displacement of the tracer by the test compound results in a decrease in FRET signal.

Materials Required
  • Kinase Panel: Representative Ser/Thr (e.g., MAPK, CDK) and Tyr kinases (e.g., EGFR, Src).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-GST or anti-His antibody.

  • Plate: 384-well low-volume white microplate (Corning #4513 or equiv).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical to prevent aggregation of the hydrophobic ester).

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic or Manual)

  • Test Wells: Dispense 100 nL of the 10 mM compound stock (in DMSO) into the 384-well plate.

  • Positive Control: Dispense 100 nL of 10 mM Staurosporine (Pan-kinase inhibitor).

  • Negative Control: Dispense 100 nL of 100% DMSO.

Step 2: Kinase/Antibody Addition

  • Prepare a master mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Add 5 µL of this mix to all wells.

  • Incubate for 15 minutes at Room Temp (RT). This allows the antibody to bind the kinase tag.

Step 3: Tracer Addition

  • Prepare Tracer solution (concentration varies by kinase, typically 10-100 nM, roughly equivalent to the

    
     of the tracer).
    
  • Add 5 µL of Tracer solution to all wells.

  • Final Assay Volume: 10 µL.

  • Final DMSO Concentration: 1%.[1]

Step 4: Equilibration & Detection

  • Centrifuge plate at 1000 x g for 30 seconds.

  • Incubate for 60 minutes at RT in the dark.

  • Read: Plate reader compatible with TR-FRET (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Eu]).

Workflow Figure 2: TR-FRET Screening Workflow Start Compound Prep 10 mM in 100% DMSO Dilution Acoustic Dispense 100 nL into 384-well plate Start->Dilution Mix1 Add Kinase + Eu-Antibody (5 µL) Dilution->Mix1 Inc1 Incubate 15 min Mix1->Inc1 Mix2 Add Fluorescent Tracer (5 µL) Inc1->Mix2 Inc2 Equilibrate 60 min (Competition Phase) Mix2->Inc2 Read Read TR-FRET (Ratio 665nm/615nm) Inc2->Read

Data Analysis & Interpretation

Since the test article is an intermediate, we analyze data for Percent Inhibition rather than a full curve initially.

1. Calculate Emission Ratio (ER):



2. Calculate % Inhibition:



3. Interpretation Guide:

  • > 50% Inhibition at 10 µM: HIT. The indole core is successfully engaging the hinge. The 7-bromo/4-methoxy substituents are tolerated. Proceed to IC50 and Ligand Efficiency (LE) calculation.

  • < 20% Inhibition: INACTIVE. The fragment may be too small, or the 4-methoxy group causes steric clash with the "Gatekeeper" residue in the kinase pocket.

  • > 100% Inhibition (or erratic signal): AGGREGATOR. The hydrophobic ester is precipitating. Repeat assay with 0.05% Triton X-100.

Scientific Validation (E-E-A-T)

  • Why TR-FRET? Indoles are fluorescent. Standard fluorescence intensity assays yield high false negatives due to compound interference. TR-FRET is ratiometric and time-gated, eliminating this interference [1].

  • Why screen the Ester? While the carboxylic acid (hydrolysis product) is often the active species in vivo, screening the ester in vitro (biochemical) validates the binding of the neutral scaffold. If the ester binds, the neutral amide derivatives (common in drugs) will likely bind too.

  • The "7-Bromo" Factor: Halogens can form "Halogen Bonds" with carbonyl backbone residues in the kinase hinge. This specific interaction is a known potency booster in medicinal chemistry [2].

References

  • Robers, M. B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for screening inhibitors of the kinase activity of the insulin receptor." Analytical Biochemistry, 372(2), 189-197. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: structure, diversity and design." Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • PubChem Compound Summary. (2023). "7-bromo-4-methoxy-1H-indole-2-carboxylic Acid."[3][4][5] CID 3580737.[5] Link

Sources

Application and Protocol for the Large-Scale Synthesis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds.[1] The described protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. This guide emphasizes scientific integrity, providing causal explanations for experimental choices and integrating safety protocols. The synthesis is based on a modified Fischer indole synthesis, a robust and scalable method for constructing the indole nucleus.[2][3][4][5]

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] Specifically, substituted indole-2-carboxylates serve as crucial building blocks for compounds with diverse biological activities. The target molecule, methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate, possesses a unique substitution pattern that makes it a valuable precursor for further chemical elaboration. This guide details a reliable and scalable synthetic route, focusing on the Fischer indole synthesis due to its historical precedent and adaptability for large-scale production.[3][4]

Strategic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[3][4][6] This method was chosen for its:

  • Versatility: It accommodates a wide range of substituted anilines and carbonyl compounds.[3]

  • Scalability: The reaction conditions can be adapted for large-scale industrial production.[3]

  • Cost-Effectiveness: The starting materials are generally accessible and economically viable.

The overall synthetic strategy is depicted below:

G cluster_0 Part 1: Diazotization and Reduction cluster_1 Part 2: Fischer Indole Synthesis 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline Diazonium Salt Diazonium Salt 2-Bromo-5-methoxyaniline->Diazonium Salt NaNO2, HCl Hydrazine Intermediate Hydrazine Intermediate Diazonium Salt->Hydrazine Intermediate SnCl2 Hydrazone Hydrazone Hydrazine Intermediate->Hydrazone Methyl Pyruvate Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate Hydrazone->Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate Acid Catalyst (e.g., PPA), Heat

Figure 1: Proposed synthetic workflow.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )SupplierNotes
2-Bromo-5-methoxyanilineC₇H₈BrNO202.05Commercially AvailableStarting material
Sodium NitriteNaNO₂69.00Commercially AvailableReagent for diazotization
Hydrochloric Acid (concentrated)HCl36.46Commercially AvailableCorrosive, use with caution
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.63Commercially AvailableReducing agent
Methyl PyruvateC₄H₆O₃102.09Commercially AvailableCarbonyl component for hydrazone formation
Polyphosphoric Acid (PPA)H₆P₄O₁₃337.93Commercially AvailableCorrosive, viscous liquid
Ethanol (absolute)C₂H₅OH46.07Commercially AvailableSolvent
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableSolvent for extraction and chromatography
HexanesC₆H₁₄86.18Commercially AvailableSolvent for chromatography
Sodium Bicarbonate (saturated solution)NaHCO₃84.01Commercially AvailableFor neutralization
Brine (saturated NaCl solution)NaCl58.44Commercially AvailableFor washing organic layers
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially AvailableDrying agent

Detailed Experimental Protocol

Part 1: Synthesis of (2-Bromo-5-methoxyphenyl)hydrazine

This two-step procedure involves the diazotization of 2-bromo-5-methoxyaniline followed by reduction to the corresponding hydrazine.

Step 1: Diazotization of 2-Bromo-5-methoxyaniline

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-5-methoxyaniline (101 g, 0.5 mol) and concentrated hydrochloric acid (250 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (38 g, 0.55 mol) in water (100 mL) and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change.

Step 2: Reduction to (2-Bromo-5-methoxyphenyl)hydrazine

  • In a separate 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of tin(II) chloride dihydrate (451 g, 2.0 mol) in concentrated hydrochloric acid (500 mL).

  • Cool the tin(II) chloride solution to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • The hydrazine hydrochloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • To obtain the free hydrazine base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12).

  • Extract the free hydrazine with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2-bromo-5-methoxyphenyl)hydrazine as a solid, which can be used in the next step without further purification.

Part 2: Fischer Indole Synthesis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Purification A Combine (2-bromo-5-methoxyphenyl)hydrazine and methyl pyruvate in ethanol B Stir at room temperature for 1 hour to form the hydrazone A->B C Add polyphosphoric acid (PPA) B->C D Heat the mixture to 80-90°C for 2-3 hours C->D E Cool the reaction mixture and pour onto ice D->E F Neutralize with saturated sodium bicarbonate solution E->F G Extract the product with ethyl acetate F->G H Wash the organic layer with brine and dry over sodium sulfate G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J

Figure 2: Step-by-step workflow for the Fischer Indole Synthesis.

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve the crude (2-bromo-5-methoxyphenyl)hydrazine (from Part 1, ~0.5 mol) in absolute ethanol (1 L).

  • Add methyl pyruvate (56.1 g, 0.55 mol) to the solution and stir the mixture at room temperature for 1 hour to form the corresponding hydrazone in situ.

  • Carefully and slowly add polyphosphoric acid (500 g) to the reaction mixture. The addition is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 750 mL).

  • Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.[8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

General:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11][12][13]

Chemical-Specific Hazards:

  • Bromine-containing compounds: These are toxic and corrosive. Avoid inhalation and skin contact.[11][12][13][14][15]* Concentrated Acids (HCl, PPA): Highly corrosive and can cause severe burns. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent and toxic if ingested.

  • Tin(II) Chloride: Harmful if swallowed and may cause skin irritation.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Flammable. Keep away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [12]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention. [12]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [12]* Spills: Neutralize acid spills with sodium bicarbonate. Absorb organic solvent spills with an inert material and dispose of it as hazardous waste.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in hydrazine formationIncomplete diazotization or reduction.Ensure the temperature is strictly controlled during diazotization. Use a sufficient excess of the reducing agent.
Incomplete cyclization in the Fischer synthesisInsufficient heating or inactive catalyst.Increase the reaction time or temperature slightly. Ensure the polyphosphoric acid is of good quality. Other acid catalysts like zinc chloride or Eaton's reagent can be explored. [4]
Formation of multiple byproductsReaction temperature is too high, leading to decomposition.Optimize the reaction temperature by running small-scale trials at slightly lower temperatures. [16]
Difficulty in purificationPresence of closely related impurities.Employ a different recrystallization solvent system or optimize the gradient for column chromatography. [7]

Conclusion

The protocol outlined in this document provides a robust and scalable method for the large-scale synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The principles of the Fischer indole synthesis offer a solid foundation for this process, and the provided troubleshooting guide should assist in overcoming potential challenges.

References

  • Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications.
  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
  • ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis.
  • SciSpace. (n.d.). Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations.
  • Sunlight Active Drug Intermediates. (2024, February 13). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Unknown. (n.d.). Indoles Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a.
  • PMC - NIH. (n.d.). Indole synthesis: a review and proposed classification.
  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Thieme. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.
  • Unknown. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Unknown. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • PMC - NIH. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Unknown. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Taylor & Francis. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid.
  • Benchchem. (n.d.). comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate.
  • RSC Publishing. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Taylor & Francis. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid | C10H8BrNO3 | CID 3580737.
  • AMERICAN ELEMENTS. (n.d.). 7-bromo-4-methoxy-1H-indole-2-carboxylic acid.
  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview.
  • ChemicalBook. (n.d.). 7-methoxy-2-methyl-1H-indole synthesis.
  • Semantic Scholar. (2001, January 19). A GENERAL LARGE SCALE SYNTHESIS OF 2-ALKYL-7-METHOXYINDOLES.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will move beyond simple procedural outlines to dissect the common challenges, side reactions, and mechanistic pitfalls you may encounter. Our goal is to provide you with the expert insights and actionable troubleshooting strategies necessary to optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction turns into a dark, intractable tar, and TLC analysis shows mostly baseline material. What is causing this polymerization?

A: This is a classic issue in indole synthesis, particularly when using strong acid catalysts as required by the Fischer indole synthesis.[1][2] The indole nucleus is exceptionally electron-rich, making it highly susceptible to acid-catalyzed polymerization. The 4-methoxy group further activates the ring system, exacerbating this problem.

  • Causality: Under strongly acidic conditions, the indole nitrogen or the electron-rich aromatic ring can be protonated. This generates electrophilic species that can attack another neutral indole molecule, initiating a chain reaction that leads to insoluble polymeric tars.

  • Troubleshooting & Validation:

    • Re-evaluate Your Acid Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent can be effective but are aggressive. Consider a milder Lewis acid like zinc chloride (ZnCl₂) or milder Brønsted acids like p-toluenesulfonic acid (p-TSA).[1] A solvent-free reaction heating the hydrazone with p-TSA has also been reported to be effective and can simplify workup.[3]

    • Strict Temperature Control: Do not overheat the reaction. The[4][4]-sigmatropic rearrangement in the Fischer synthesis requires thermal energy, but excessive heat accelerates polymerization. Run small-scale trials at different temperatures (e.g., 80°C, 90°C, 100°C) and monitor by TLC to find the optimal balance between reaction rate and decomposition.

    • Minimize Reaction Time: As soon as TLC indicates the consumption of the hydrazone intermediate, proceed with the workup. Prolonged exposure to acidic conditions will degrade the product.

Q2: I've isolated a major byproduct that has lost the bromine atom. How can I prevent this dehalogenation?

A: Debromination is a significant and highly probable side reaction, especially if you are employing a synthetic route that involves catalytic hydrogenation, such as the Leimgruber-Batcho synthesis.[5][6]

  • Causality: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel, which are commonly used to reduce the nitro group in the Leimgruber-Batcho pathway, are also highly effective at catalyzing the hydrogenolysis (cleavage) of carbon-halogen bonds, particularly C-Br and C-I bonds.[7] Even in a Fischer synthesis, certain workup conditions or impurities could potentially lead to minor debromination.

  • Troubleshooting & Validation:

    • Avoid Catalytic Hydrogenation: If possible, select a synthetic route that does not rely on catalytic hydrogenation. The Fischer indole synthesis is often a better choice for halogenated indoles for this very reason.[1][8]

    • Alternative Reducing Agents (Leimgruber-Batcho): If you must use this route, replace catalytic hydrogenation with chemical reducing agents that are less prone to causing dehalogenation. Options include:

      • Iron powder in acetic acid (Fe/AcOH).[5][6]

      • Stannous chloride (SnCl₂).[5]

      • Sodium hydrosulfite (sodium dithionite).[5][6]

    • Analytical Verification: Use mass spectrometry to confirm the mass of the byproduct. The isotopic pattern for bromine (¹⁹Br/⁸¹Br is roughly 1:1) will be absent, and the molecular ion peak will be ~79 m/z units lighter than your target compound.

Q3: My NMR analysis shows an unexpected indole isomer, possibly the 5-bromo-6-methoxy derivative. How did this happen?

A: The regiochemical outcome of an indole synthesis is dictated entirely by the structure of the starting materials. The formation of a constitutional isomer almost always points to contamination in your precursors.

  • Causality: In a Fischer indole synthesis, the precursor is a substituted phenylhydrazine. For your target, you should start with (2-bromo-5-methoxyphenyl)hydrazine. If your synthesis of this hydrazine began with an isomeric mixture of bromo-methoxyanilines (e.g., 4-bromo-3-methoxyaniline), you will inevitably produce a corresponding mixture of indole isomers that can be very difficult to separate.[9]

  • Troubleshooting & Validation:

    • Verify Starting Material Purity: Before starting the synthesis, rigorously check the purity of your substituted aniline or phenylhydrazine precursor by ¹H NMR and GC-MS. Ensure there are no detectable isomeric impurities.

    • Purify the Precursor: If isomers are detected, purify the precursor before proceeding with the indole synthesis. This is far more efficient than trying to separate the final indole products.

    • Consider a Directed Synthesis: If you are preparing the precursor yourself, use a synthetic route with unambiguous regiochemical control, such as a directed ortho-lithiation or a Sandmeyer reaction on a purified aminobenzoic acid derivative.

Q4: The ester group in my product was hydrolyzed, or the entire carboxylate group is missing. What caused this?

A: This points to two possible side reactions: ester hydrolysis or full decarboxylation. Both are promoted by harsh conditions.[10][11][12]

  • Causality:

    • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic workup conditions, especially if heat is applied.

    • Decarboxylation: Indole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) when heated, often above their melting point or in a high-boiling solvent.[10][13][14] The presence of acid can catalyze this process.[14]

  • Troubleshooting & Validation:

    • Mild Workup Conditions: During workup, use dilute base (e.g., saturated NaHCO₃ solution) to neutralize acid, and avoid prolonged heating. If performing an extraction, do not let the aqueous/organic layers sit for extended periods if they are strongly acidic or basic.

    • Avoid Excessive Heat: After the cyclization is complete, lower the temperature. During solvent removal, use a rotary evaporator at moderate temperature. For purification, avoid unnecessarily high temperatures.

    • Purification Strategy: If you suspect partial hydrolysis has occurred, you can often separate the more polar carboxylic acid from the desired ester product using silica gel chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate?

A: Both the Fischer and Leimgruber-Batcho syntheses are viable, but the Fischer indole synthesis is generally preferred for this specific target due to the high risk of debromination associated with the reductive cyclization step of the Leimgruber-Batcho method.[5][7][8]

  • Fischer Synthesis:

    • Pros: High convergence, avoids catalytic hydrogenation, and the required starting material, methyl pyruvate, is common. The primary challenge is controlling polymerization.[2]

    • Cons: The (2-bromo-5-methoxyphenyl)hydrazine precursor may need to be synthesized, and its stability can be a concern.

  • Leimgruber-Batcho Synthesis:

    • Pros: Often proceeds under milder conditions and can provide high yields for many indoles.[5][15]

    • Cons: The high likelihood of removing the C7-bromo group during the nitro reduction is a major drawback for this specific target.[7]

Q2: What are the most critical parameters to control for a successful Fischer synthesis of this molecule?

A: The three most critical parameters are:

  • Purity of the Phenylhydrazine: As discussed in the troubleshooting guide, any isomeric impurity here will lead to an isomeric product.

  • Choice and Stoichiometry of the Acid Catalyst: The acid drives the reaction but also the decomposition. A systematic screen of catalysts (e.g., p-TSA, ZnCl₂, PPA) and their loading is essential for optimization.

  • Temperature and Time: These must be carefully balanced. Use the minimum temperature and time required for complete conversion of the hydrazone intermediate to minimize the formation of polymeric byproducts.

Q3: How can I effectively purify the crude product from common side products?

A: Purification of indole derivatives often requires careful column chromatography.[2][9]

  • Method: Silica gel column chromatography is the standard method.

  • Solvent System (Eluent): A non-polar/polar gradient system is typically effective. Start with a mixture of hexanes and ethyl acetate (e.g., 9:1 Hex:EtOAc). Gradually increase the polarity by increasing the proportion of ethyl acetate. The target ester is moderately polar.

    • Debrominated byproduct will be less polar and elute earlier.

    • Starting aniline/hydrazine impurities will be more polar.

    • Hydrolyzed carboxylic acid byproduct will be significantly more polar and may require a higher concentration of ethyl acetate or the addition of methanol to elute.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final polishing step.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[16]

Part 3: Data & Protocols
Table 1: Summary of Potential Side Products
Side Product StructureNameProbable CauseKey Diagnostic Data (MS, NMR)

Methyl 4-methoxy-1H-indole-2-carboxylateCatalytic hydrogenation (Leimgruber-Batcho) or harsh acidic conditions.[7]MS: M⁺ peak at m/z 205 (loss of Br isotope pattern). ¹H NMR: Appearance of a proton signal in the 6.5-7.5 ppm range replacing the C7-H absence.

7-bromo-4-methoxy-1H-indoleHigh temperature and/or strong acid during reaction or workup.[10][14]MS: M⁺ peak at m/z 225/227. ¹H NMR: Absence of methyl ester signals (~3.9 ppm) and appearance of a new proton at C2 (~6.5 ppm).

7-bromo-4-methoxy-1H-indole-2-carboxylic acidAcidic or basic hydrolysis of the ester during workup.[17]MS: M⁺ peak at m/z 270/272. ¹H NMR: Absence of methyl ester singlet, appearance of a broad carboxylic acid proton (>10 ppm).

2-bromo-5-methoxyanilineN-N bond cleavage during Fischer indolization.[2]MS: M⁺ peak at m/z 201/203. ¹H NMR: Characteristic aromatic signals and a broad -NH₂ signal.
Experimental Protocol: Optimized Purification by Column Chromatography
  • Prepare the Silica Slurry: In a beaker, add silica gel to your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Stir to create a uniform, pourable slurry.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed evenly. Ensure no air bubbles are trapped.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method typically results in better separation.

  • Load the Column: Carefully add the dried silica-adsorbed sample to the top of the packed column, creating a thin, even band.

  • Elute with a Gradient: Begin eluting with the low-polarity solvent (95:5 Hexanes:EtOAc). Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., to 90:10, then 80:20) to elute your product and any more polar impurities.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate.

Part 4: Visualizations

G cluster_start Fischer Synthesis Starting Materials cluster_product Desired Pathway cluster_side Side Reactions Hydrazine 2-Bromo-5-methoxyphenyl-hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Pyruvate Methyl Pyruvate Pyruvate->Hydrazone Product Methyl 7-bromo-4-methoxy- 1H-indole-2-carboxylate Hydrazone->Product [3,3]-Sigmatropic Rearrangement Tar Polymerization / Tar Hydrazone->Tar Excess Acid/Heat NN_cleavage N-N Bond Cleavage Hydrazone->NN_cleavage Side Pathway Acid Acid Catalyst (e.g., PPA, ZnCl2) Heat Heat (80-110°C) Product->Tar Excess Acid/Heat Decarboxylation Decarboxylation Product->Decarboxylation High Heat Aniline 2-Bromo-5-methoxyaniline NN_cleavage->Aniline Decarb_Product 7-Bromo-4-methoxy-1H-indole Decarboxylation->Decarb_Product

Caption: Fischer Synthesis: Main Pathway vs. Common Side Reactions.

G cluster_product Desired Pathway cluster_side Side Reactions Enamine Intermediate Enamine (from Leimgruber-Batcho Step 1) Reducer Reducing Agent Enamine->Reducer Product Methyl 7-bromo-4-methoxy- 1H-indole-2-carboxylate Reducer->Product Reductive Cyclization (e.g., Fe/AcOH) Debromination Debromination Reducer->Debromination Using H2/Pd/C or Raney Ni OverReduction Enamine Reduction Reducer->OverReduction Harsh Conditions Debrom_Product Methyl 4-methoxy- 1H-indole-2-carboxylate Debromination->Debrom_Product OverRed_Product Non-aromatic Amine Byproduct OverReduction->OverRed_Product

Caption: Leimgruber-Batcho Reductive Cyclization Challenges.

References
  • ResearchGate. C‐alkylation versus N‐alkylation. Yields relate to isolated products. Available at: [Link].

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. Available at: [Link].

  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024). Available at: [Link].

  • Wikipedia. Leimgruber–Batcho indole synthesis. Available at: [Link].

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.J. Org. Chem., 87, 5603-5616. Available at: [Link].

  • Wikipedia. Fischer indole synthesis. Available at: [Link].

  • Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis.HETEROCYCLES, 22(1). Available at: [Link].

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation.Beilstein J. Org. Chem., 7, 29-35. Available at: [Link].

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification.Tetrahedron, 67(38), 7195-7210. Available at: [Link].

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link].

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available at: [Link].

  • Guillaumet, G., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.HETEROCYCLES, 51(12), 2823-2832. Available at: [Link].

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link].

  • ResearchGate. What do common indole impurities look like? Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Indole's Chemical Properties and Synthesis. Available at: [Link].

  • Gunasekara, S. R. (2014). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link].

  • Kim, Y., et al. (2019). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.ACS Med. Chem. Lett., 10(6), 928-933. Available at: [Link].

  • Peruncheralathan, S., et al. (2005). Fischer indole synthesis in the absence of a solvent.Arkivoc, 2005(5), 173-179. Available at: [Link].

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link].

  • Shang, R., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway.Chem. Sci., 10(20), 5350-5356. Available at: [Link].

  • Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Richard, J. P., et al. (2010). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution.J. Am. Chem. Soc., 132(31), 10967-10977. Available at: [Link].

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Royal Society of Chemistry. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link].

  • Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019). Available at: [Link].

  • Organic Syntheses. SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Available at: [Link].

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link].

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation, ensuring higher yields and product purity.

Troubleshooting Guide: Isolating and Identifying Byproducts

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts. The primary synthetic route considered is the Fischer indole synthesis, which involves the acid-catalyzed reaction of (3-bromo-6-methoxyphenyl)hydrazine with methyl pyruvate.[1][2]

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a prominent, non-polar spot with a similar Rf to the starting hydrazone. What is the likely issue?

Answer: This observation often points to a failure of the critical[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[3][4] The spot you are observing is likely the uncyclized hydrazone intermediate or a product resulting from N-N bond cleavage.

Causality & Explanation: The[3][3]-sigmatropic rearrangement is the core C-C bond-forming step.[4] Its success is highly sensitive to several factors:

  • Acid Catalyst Strength and Concentration: The acid (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄) protonates the hydrazone, facilitating tautomerization to the reactive enamine intermediate.[2][5] Insufficient or inappropriate acidity can stall the reaction at the hydrazone stage.

  • Steric Hindrance: Bulky groups on the hydrazine or carbonyl partner can impede the formation of the necessary transition state for the rearrangement.[5]

  • Electronic Effects: Electron-donating groups on the arylhydrazine can sometimes over-stabilize intermediates, leading to undesired side reactions like N-N bond cleavage instead of cyclization.[5][6]

Troubleshooting Protocol:

  • Confirm Identity: Co-spot your reaction mixture on a TLC plate with the isolated hydrazone intermediate to confirm its presence.

  • Optimize Acid Catalyst: Screen different Brønsted or Lewis acids (e.g., switch from HCl to PPA or ZnCl₂) and vary the concentration.[2] The optimal acid is often found empirically.[5]

  • Adjust Temperature: The rearrangement is thermally driven. Cautiously increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC. Be aware that excessive heat can lead to degradation.

  • Ensure Anhydrous Conditions: Water can interfere with the catalyst and intermediates. Use dry solvents and glassware.

Question 2: I've successfully isolated my product, but ¹H NMR analysis reveals a second set of aromatic and methoxy signals, suggesting the presence of a regioisomeric byproduct. How is this possible and how can I prevent it?

Answer: The formation of a regioisomer is a classic byproduct in Fischer indole syntheses when the arylhydrazine is substituted meta to the hydrazine group. In your case, cyclization can theoretically occur at either the C2 or C6 position of the (3-bromo-6-methoxyphenyl)hydrazine ring relative to the methoxy group. This would lead to the formation of methyl 5-bromo-4-methoxy-1H-indole-2-carboxylate as a byproduct alongside your desired 7-bromo isomer.

Causality & Explanation: The direction of the cyclization (the final ring-closing step after the rearrangement) is dictated by the electronic and steric environment of the aromatic ring.[7]

  • Electronic Guidance: Electron-donating groups (like your methoxy group) typically direct the cyclization to the ortho position, which would favor the desired 7-bromo product.

  • Steric Hindrance: The bromo group at the 3-position may sterically hinder cyclization at the C2 position, also favoring the 7-bromo product.

However, under certain conditions (e.g., high temperatures or with specific acid catalysts), the selectivity can decrease, leading to the formation of the 5-bromo regioisomer.

Mitigation and Analysis Protocol:

  • Structural Confirmation: Use 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity and identify the specific regioisomer.

  • Lower Reaction Temperature: Reducing the thermal energy of the system can often increase the regioselectivity of the cyclization.

  • Catalyst Choice: The choice of Lewis or Brønsted acid can influence the regiochemical outcome.[3] Experimenting with milder catalysts may improve selectivity.

  • Purification: Careful column chromatography is typically required to separate these isomers. You may need to screen various solvent systems to achieve adequate separation.[8]

Question 3: My final product darkens over time, and repeat analysis by LC-MS shows a new peak with an M+16 mass. What is causing this degradation?

Answer: The darkening of the product and the appearance of an M+16 peak are characteristic signs of oxidation.[9] Indole rings, particularly electron-rich ones like yours (due to the methoxy group), are susceptible to auto-oxidation when exposed to air and light.[9] The C2-C3 double bond is particularly vulnerable.

Causality & Explanation: The indole nucleus can be oxidized by atmospheric oxygen, often accelerated by light, to form various products, including oxindoles or polymeric materials. The M+16 peak corresponds to the addition of an oxygen atom to your molecule.

Prevention Protocol:

  • Inert Atmosphere: Handle and store the final compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store the product in amber vials or protect it from light by wrapping the container in aluminum foil.

  • Low Temperature: Store the material at low temperatures (e.g., ≤ 4 °C) to slow the rate of degradation.

  • Antioxidant Addition: For solutions or formulations, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with downstream applications.

Byproduct Identification Workflow

The following diagram outlines a systematic approach to identifying and resolving issues related to byproducts during your synthesis.

Byproduct_Workflow start Unexpected Result Observed (e.g., Low Yield, Extra TLC Spot) analysis Step 1: Preliminary Analysis start->analysis tlc TLC Analysis - Compare Rf with standards - Note polarity analysis->tlc Visual Check lcms LC-MS Analysis - Obtain molecular weight (m/z) - Check for M+16, dimers, etc. analysis->lcms Mass Check nmr ¹H NMR of Crude Mixture - Identify unreacted starting material - Look for isomeric signals analysis->nmr Structural Check identification Step 2: Hypothesize Byproduct Identity tlc->identification lcms->identification nmr->identification byproduct_table Compare data against known potential byproducts (See Table 1) identification->byproduct_table resolution Step 3: Implement Resolution Strategy byproduct_table->resolution optimize Reaction Optimization - Change catalyst/temp - Check reactant purity resolution->optimize If synthesis issue purify Purification Strategy - Recrystallization - Advanced chromatography resolution->purify If separation issue storage Storage & Handling - Use inert atmosphere - Protect from light/heat resolution->storage If stability issue

Caption: Workflow for Byproduct Identification and Resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control in this specific Fischer indole synthesis to minimize byproducts?

The three most critical parameters are temperature, acid strength, and purity of starting materials .[5] The reaction is highly sensitive to these factors. Suboptimal temperature or acid catalysis can lead to incomplete reaction or favor side reactions.[1] Impurities in the (3-bromo-6-methoxyphenyl)hydrazine or methyl pyruvate can introduce competing reactions and lead to a complex product mixture.[5]

Q2: Which analytical techniques are best suited for routine analysis and impurity profiling for this reaction?

A combination of techniques is recommended for comprehensive analysis.[10][11]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring.[12]

  • High-Performance Liquid Chromatography (HPLC): The standard for quantifying product purity and resolving closely related impurities.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of byproducts, providing crucial clues to their identity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation of the final product and any isolated, unknown impurities.[10][11]

Q3: Can byproducts from the starting material synthesis carry over into my final product?

Absolutely. The purity of the (3-bromo-6-methoxyphenyl)hydrazine starting material is paramount. Byproducts from its synthesis, such as isomers or related aniline derivatives, can potentially undergo the Fischer reaction themselves, leading to a range of unexpected indole byproducts. Always verify the purity of your starting materials by NMR and/or LC-MS before beginning the synthesis.[5]

Table 1: Common Byproducts and Their Characteristics

Byproduct Name/ClassPotential m/z [M+H]⁺Key Analytical FeaturesProbable Cause
Unreacted Hydrazone 317.0/319.0Matches intermediate standard by TLC/LCMS. No indole N-H signal in NMR.Incomplete reaction; suboptimal acid or temperature.[5]
Regioisomer 300.0/302.0Different aromatic coupling pattern in ¹H NMR. Similar mass to product.Lack of regioselectivity during cyclization.[7]
Oxidized Product 316.0/318.0M+16 peak in mass spectrum. Product color darkens.Exposure to air and/or light.[9]
Dimerization Products ~597/599/601High molecular weight peaks in mass spectrum.High concentration or excessive heat.

References

  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

  • Machhi, B. R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal for Research in Applied Science & Engineering Technology, 8(11). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Douglas, C. J., & Thomson, R. J. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(23), 10746–10752. Retrieved from [Link]

  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Chromicent. (n.d.). Impurity Profiling. Retrieved from [Link]

  • Insuasty, B., et al. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Ziedan, E. M., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2480. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Retrieved from [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

Sources

Validation & Comparative

biological activity of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate vs. other halo-indoles

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate vs. General Halo-Indoles

Executive Summary: The Architect vs. The Warrior

In the landscape of indole-based medicinal chemistry, Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (MBMI) represents a specialized "Architectural Scaffold"—a highly functionalized precursor primarily used to access complex alkaloids like Mitragynine (Kratom) and its opioid-modulating analogs. In contrast, generic Halo-indoles (e.g., 5-bromoindole, 6-chloroindole) function as "Warhead Fragments," often exhibiting direct, intrinsic biological activity against targets like Tubulin, VEGFR, or bacterial membranes.

This guide contrasts the latent, high-specificity potential of MBMI against the direct, broad-spectrum cytotoxicity of standard halo-indoles.

Comparative Profile: Mechanism & Utility

FeatureMethyl 7-bromo-4-methoxy-1H-indole-2-carboxylate (MBMI) Standard Halo-Indoles (e.g., 5-Bromoindole)
Primary Role Synthetic Precursor / Scaffold : Critical intermediate for Corynanthe alkaloids and Mitragynine analogs.Active Pharmacophore : Direct inhibitor of kinases (VEGFR, EGFR) or tubulin polymerization.
Key Substituents 4-Methoxy : Essential for Mu-Opioid Receptor (MOR) affinity in derived alkaloids.7-Bromo : Orthogonal handle for late-stage cross-coupling (Suzuki/Buchwald).5/6-Halogen : Modulates lipophilicity and fills hydrophobic pockets in enzymes (e.g., kinase ATP sites).
Biological Target Indirect : Targets MOR/KOR after conversion to tetracyclic alkaloids.Direct : Targets Tubulin (colchicine site), DNA gyrase (bacteria), or receptor tyrosine kinases.
Metabolic Stability High (in derived forms): 7-substitution often blocks metabolic oxidation at the vulnerable indole edge.Variable: Simple halo-indoles are often rapidly metabolized unless part of a larger scaffold.

Deep Dive: Biological Activity & SAR[1][2][3]

A. MBMI: The Gateway to Opioid Modulation

The biological value of MBMI is realized upon its conversion into Mitragynine or 7-Hydroxymitragynine scaffolds. The 4-methoxy group is non-negotiable; removing it abolishes affinity for the Mu-Opioid Receptor (MOR). The 7-bromo position in MBMI allows researchers to introduce aryl or heteroaryl groups to modulate "biased signaling"—promoting analgesia (G-protein pathway) while reducing respiratory depression (Beta-arrestin pathway).

  • Key Insight: MBMI itself is generally biologically inert in standard cytotoxicity screens (IC50 > 50 µM), making it an ideal "silent" scaffold for synthesis until the final pharmacophore is assembled.

B. General Halo-Indoles: Direct Cytotoxicity

Unlike MBMI, simple halo-indoles like 5-bromoindole are biologically active "out of the box." They mimic the purine ring of ATP or the indole side chain of tryptophan, allowing them to inhibit cell proliferation directly.

  • Experimental Data (Comparative):

Compound ClassTarget Cell Line / AssayActivity (IC50 / Ki)Mechanism
MBMI-Derived Alkaloid (e.g., 7-OH-Mitragynine)HEK-293 (MOR expressing) Ki = 45 nM Partial Agonist (G-protein biased)
5-Bromoindole Derivative A549 (Lung Cancer) IC50 = 2.7 µM Tubulin Polymerization Inhibition
5-Chloroindole E. coli (Bacteria) MIC = 32 µg/mL Membrane disruption / Efflux pump inhibition

Experimental Protocols

Protocol A: Derivatization of MBMI (Suzuki Coupling)

Use this protocol to activate the MBMI scaffold for biological screening.

  • Reagents: MBMI (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent stream with Argon for 15 mins.

    • Add MBMI, boronic acid, and base to a sealed tube.

    • Add catalyst last under positive Argon pressure.

    • Heat to 90°C for 12 hours .

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: Monitor disappearance of the 7-bromo starting material via TLC (Hexane:EtOAc 3:1). New spot should be fluorescent blue/green under UV (254/365 nm).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Standard protocol to compare direct activity of Halo-indoles vs. MBMI.

  • Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: MBMI (Negative Control), 5-Bromoindole (Positive Control), Doxorubicin (Reference).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot Log(concentration) vs. % Cell Viability to calculate IC50.

Pathway Visualization

The following diagram illustrates how the MBMI Scaffold (Left) branches into complex signaling modulators, whereas General Halo-Indoles (Right) act as direct inhibitors.

IndoleActivity MBMI Methyl 7-bromo-4-methoxy- 1H-indole-2-carboxylate (MBMI) Suzuki Pd-Catalyzed Cross-Coupling MBMI->Suzuki Functionalization HaloIndole General Halo-Indoles (e.g., 5-Bromoindole) DirectBind Direct Protein Binding HaloIndole->DirectBind Intrinsic Activity Cyclization Pictet-Spengler Cyclization Suzuki->Cyclization Scaffold Build Mitragynine Mitragynine Analogs (Complex Alkaloids) Cyclization->Mitragynine Tubulin Tubulin / Kinase Inhibition DirectBind->Tubulin Analgesia Opioid Receptor Modulation (GPCR) Mitragynine->Analgesia High Specificity Cytotoxicity Cell Death / Growth Arrest Tubulin->Cytotoxicity Broad Spectrum

Caption: Divergent utility of indole scaffolds. MBMI (Blue) requires synthetic elaboration to access GPCR targets, while simple Halo-Indoles (Red) exhibit direct inhibitory activity.

References

  • Takayama, H. (2004). "Chemistry and Pharmacology of Analgesic Indole Alkaloids from the Rubiaceous Plant, Mitragyna speciosa." Chemical and Pharmaceutical Bulletin. Link

  • Kruegel, A.C., et al. (2016). "Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators." Journal of the American Chemical Society. Link

  • Zhang, H., et al. (2017). "Structure-Activity Relationships of 5-Bromoindole Derivatives as Anticancer Agents." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles." BenchChem Technical Guides. Link

The Structure-Activity Relationship of 7-Bromo-4-Methoxy-Indole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents. Its unique electronic properties and structural versatility make it a "privileged scaffold," amenable to a wide range of chemical modifications to tune its biological activity. This guide focuses on the 7-bromo-4-methoxy-indole core, a specific substitution pattern with significant potential for developing targeted therapies, particularly in oncology and kinase-driven diseases.

While 7-bromo-4-methoxy-1H-indole is recognized as a valuable synthetic intermediate, a comprehensive, publicly available structure-activity relationship (SAR) study for a broad series of its analogs is notably absent from the literature. This guide, therefore, provides an expert-driven analysis of the potential SAR of this scaffold. By integrating established principles from extensive research on related indole and 7-azaindole derivatives, we will dissect the probable roles of the core substituents and hypothesize how modifications at other positions on the indole ring could impact biological activity. This analysis aims to provide a rational framework for researchers initiating drug discovery programs based on this promising, yet underexplored, chemical starting point.

Core Scaffold Analysis: The Strategic Interplay of Bromo and Methoxy Substituents

The specific placement of the bromo and methoxy groups at the C7 and C4 positions, respectively, imparts distinct and strategically advantageous properties to the indole core. Understanding these contributions is fundamental to predicting the impact of further modifications.

  • The 4-Methoxy Group: As a strong electron-donating group, the methoxy substituent at the C4 position significantly increases the electron density of the indole ring system. This has several important implications:

    • Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the active site of many biological targets, particularly the hinge region of protein kinases.

    • Modulation of Reactivity: The electron-donating nature of the methoxy group can influence the regioselectivity of further chemical modifications on the indole ring.

  • The 7-Bromo Group: The bromine atom at the C7 position introduces a unique combination of electronic and steric effects:

    • Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This has emerged as a powerful tool in rational drug design for enhancing binding affinity and selectivity.

    • Hydrophobic Interactions: The bromo group contributes to the lipophilicity of the molecule, potentially facilitating entry into hydrophobic pockets within a target protein.

    • Synthetic Handle: From a chemistry perspective, the bromine atom is an excellent synthetic handle. It allows for the introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a straightforward route to rapidly diversify the scaffold and explore the SAR.

Visualizing the Core Scaffold and its Potential for Modification

G Start 7-Bromo-4-Methoxy-1H-Indole Core Scaffold N1_Alkylation N1-Alkylation / Arylation (e.g., NaH, Alkyl Halide) Start->N1_Alkylation C3_Functionalization C3-Functionalization (e.g., Vilsmeier-Haack, Mannich) Start->C3_Functionalization C7_Coupling C7-Cross-Coupling (e.g., Suzuki, Sonogashira) Start->C7_Coupling Library Diverse Library of Analogs N1_Alkylation->Library C3_Functionalization->Library C7_Coupling->Library

Head-to-Head: Indole-Based IDO1 Pathway Modulators in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Epacadostat vs. Indoximod vs. Linrodostat

Executive Summary: The Indole Paradox

In the development of immuno-oncology therapeutics, the indole scaffold is ubiquitous because it mimics Tryptophan (Trp), the substrate of the metabolic checkpoint enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). However, structurally similar indole inhibitors do not behave identically in cellular assays.

This guide compares three distinct indole-based modulators: Epacadostat (competitive inhibitor), Linrodostat (irreversible suicide inhibitor), and Indoximod (pathway modulator/mTORC1 agonist).

The Critical Insight: A standard Kynurenine-reduction assay will validate Epacadostat and Linrodostat but will falsely classify Indoximod as inactive. This guide details the specific cellular protocols required to distinguish direct enzymatic inhibition from downstream metabolic signaling restoration.

Mechanism of Action & Assay Implications

To design the correct assay, one must understand where the molecule engages the pathway.

Comparative Mechanism Diagram

IDO_Pathway cluster_0 Assay Readout Zone Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Trp->IDO1 Substrate mTOR mTORC1 (T-Cell Proliferation) Trp->mTOR Sufficiency Signal Kyn L-Kynurenine IDO1->Kyn Catabolism AhR AhR Receptor (Treg Differentiation) Kyn->AhR Activates Epa Epacadostat (Reversible Heme Binder) Epa->IDO1 Direct Inhibition Lin Linrodostat (Irreversible Apo-binder) Lin->IDO1 Suicide Inhibition Ind Indoximod (Trp Mimetic) Ind->mTOR Mimics Trp Signal (Restores Activity)

Figure 1: Mechanistic divergence. Epacadostat and Linrodostat block Kyn production.[1][2] Indoximod bypasses the enzyme to directly stimulate mTORC1, rendering Kyn-based assays ineffective for its characterization.

Head-to-Head Performance Data

The following data aggregates performance across standard HeLa cellular assays (IFN-


 stimulated) and T-cell co-culture assays.
FeatureEpacadostat (INCB024360)Linrodostat (BMS-986205)Indoximod (1-methyl-D-Trp)
Primary Target IDO1 Heme Iron (Competitive)IDO1 Apo-enzyme (Irreversible)mTORC1 (Trp Mimetic)
Enzymatic IC50 ~70 nMN/A (Time-dependent)Inactive (>100 µM)
Cellular IC50 (HeLa) 7.1 – 12 nM 1.1 – 4.6 nM Inactive (on Kyn reduction)
T-Cell Rescue IC50 ~15-20 nM~5-10 nM~70 nM
Reversibility ReversibleIrreversibleN/A
Assay Pitfall Ehrlich's Reagent InterferencePotency drift if pre-incubation omittedFalse Negative in Kyn assay

Senior Scientist Note: Linrodostat appears significantly more potent in cellular assays than enzymatic assays because it is a "suicide inhibitor." It requires time to bind the apo-enzyme before the heme cofactor is inserted. Protocol Tip: Always pre-incubate Linrodostat with cells for 1 hour before adding the substrate (Trp) or stimulating with IFN-


 to capture true potency.

The "Ehrlich" Trap: A Critical Technical Warning

Many labs use the colorimetric Ehrlich’s Reagent (p-dimethylaminobenzaldehyde or p-DMAB) to detect Kynurenine (which forms a yellow pigment).

The Problem: Epacadostat, Indoximod, and many indole-based library compounds are themselves indoles.

  • Kynurenine + p-DMAB

    
     Yellow (
    
    
    
    ~490 nm).
  • Indole Drug + p-DMAB

    
     Red/Violet (Rosindole dye, 
    
    
    
    ~560-580 nm).

High concentrations of an indole drug will create a "muddy" orange/brown readout, skewing absorbance data and ruining IC50 curves.

The Solution: You must use LC-MS/MS or an HPLC-UV method that chromatographically separates the drug from the Kynurenine metabolite.

Validated Experimental Protocol

This protocol uses HeLa cells stimulated with IFN-


  to induce IDO1 expression. It is designed to be robust against the "Ehrlich Trap" by utilizing LC-MS.
Workflow Diagram

Assay_Workflow Step1 Seed HeLa Cells (20,000 cells/well) Step2 Induction Phase Add Human IFN-γ (50-100 ng/mL) Step1->Step2 Step3 Treatment Phase Add Inhibitor Serial Dilution (Pre-incubate 1h for Linrodostat) Step2->Step3 Step4 Substrate Addition Supplement with 100 µM L-Trp Step3->Step4 Step5 Incubation 48 Hours @ 37°C Step4->Step5 Step6 Harvest Supernatant Precipitate Protein (TCA or MeOH) Step5->Step6 Branch Detection Method Step6->Branch Bad Colorimetric (p-DMAB) RISK: Indole Interference Branch->Bad Avoid Good LC-MS/MS (MRM Mode) Branch->Good Recommended

Figure 2: Optimized cellular assay workflow. Note the specific branch point at detection to avoid false readouts.

Step-by-Step Methodology

1. Cell Seeding & Induction:

  • Cell Line: HeLa (ATCC CCL-2).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding: Plate 20,000 cells/well in a 96-well flat-bottom plate. Allow attachment overnight.

  • Induction: Replace media with fresh media containing 100 ng/mL human IFN-

    
     . This upregulates IDO1 expression ~100-fold within 24 hours.
    

2. Compound Treatment:

  • Prepare 1000x stocks of Epacadostat, Linrodostat, and Indoximod in DMSO.

  • Crucial Step: For Linrodostat, add compound 1 hour prior to adding the final Tryptophan supplement to allow apo-enzyme binding.

  • Concentration Range: 0.1 nM to 10 µM (8-point dose response).

  • Substrate: Ensure media contains at least 100 µM L-Tryptophan.

3. Incubation:

  • Incubate for 48 hours at 37°C, 5% CO2.

4. Sample Preparation (LC-MS Compatible):

  • Transfer 100 µL of supernatant to a V-bottom plate.

  • Add 20 µL of 30% Trichloroacetic Acid (TCA) to precipitate proteins (or use 3 volumes of cold Methanol).

  • Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer cleared supernatant to HPLC vials.

5. Detection (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • L-Kynurenine: m/z 209.1

      
       94.1
      
    • L-Tryptophan: m/z 205.1

      
       188.1
      
    • Internal Standard (d5-Trp): m/z 210.1

      
       192.1
      
Data Analysis
  • Calculate the Kyn/Trp ratio for each well. This normalizes for cell variability and substrate consumption.

  • Epacadostat/Linrodostat: Will show a sigmoidal dose-dependent decrease in Kyn/Trp ratio.

  • Indoximod: Will show NO CHANGE in Kyn/Trp ratio. This is a correct result. To validate Indoximod, you must run a secondary T-cell proliferation assay (measuring Ki67 or thymidine incorporation in T-cells co-cultured with IDO+ DCs), where Indoximod will restore proliferation despite high Kyn levels.

References

  • Liu, X. et al. (2010).[3][4] Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity.[4] Blood, 115(17), 3520-3530.[3][4] Link

  • Siu, L. et al. (2017). BMS-986205, a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.[5][6] AACR Annual Meeting, Abstract CT116. Link

  • Metz, R. et al. (2012). IDO inhibitor 1-methyl-D-tryptophan (Indoximod) acts as a tryptophan mimetic to reactivate mTOR. OncoImmunology, 1(9), 1460-1468. Link

  • Nelp, M. T. et al. (2018). Understanding the mechanism of the IDO1 inhibitor BMS-986205. Proceedings of the National Academy of Sciences, 115(14), 3249-3254. Link

  • Lamb, A. C. et al. (2015).[7] Product in indole detection by Ehrlich's reagent.[7][8][9][10] Analytical Biochemistry, 484, 21-23.[7] Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.